1-(1,3-Benzothiazol-2-yl)ethanol

Description

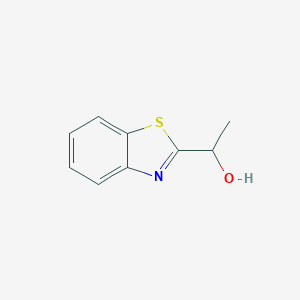

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385281 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-80-7 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and structure of 1-(1,3-Benzothiazol-2-yl)ethanol

Topic: Chemical Properties, Structure, and Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

1-(1,3-Benzothiazol-2-yl)ethanol (CAS 17147-80-7) represents a critical class of 2-substituted benzothiazoles, serving as a pivotal intermediate in the synthesis of bioactive pharmaceuticals (antitumor, antimicrobial agents) and functional materials (photoinitiators). This guide provides a comprehensive technical analysis of its structural properties, synthetic methodologies—ranging from standard reduction to asymmetric catalysis—and reactivity profile. By integrating physicochemical data with practical laboratory protocols, this document aims to support researchers in effectively utilizing this scaffold for drug discovery and material science applications.

Molecular Architecture & Electronic Properties[1]

The compound features a benzothiazole core—a fused benzene and thiazole ring system—substituted at the C2 position with a 1-hydroxyethyl group. This architecture imparts specific electronic characteristics:

-

Electron Deficiency: The C=N bond in the thiazole ring exerts a strong electron-withdrawing effect, increasing the acidity of the

-proton on the ethanol chain and influencing the chemical shift of adjacent protons. -

Chirality: The C1 carbon of the ethanol chain is a stereocenter. The enantiomers (

and -

H-Bonding Potential: The hydroxyl group acts as both a hydrogen bond donor and acceptor, while the thiazole nitrogen serves as a weak acceptor, facilitating binding interactions in protein active sites.

Structural Visualization

The following diagram illustrates the core structure and the electronic influence of the heterocyclic ring.

Caption: Structural connectivity of 1-(1,3-Benzothiazol-2-yl)ethanol highlighting the electronic influence of the heterocycle on the chiral center.

Physicochemical Profile

The following data consolidates physical constants relevant for identification and handling.

| Property | Value | Notes |

| CAS Number | 17147-80-7 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 179.24 g/mol | |

| Appearance | White to pale yellow powder | Solid at RT |

| Boiling Point | ~294.8°C | At 760 mmHg (Predicted) |

| Density | 1.305 g/cm³ | Predicted |

| Solubility | DMSO, Ethanol, Methanol, DCM | Low solubility in water |

| pKa | ~13.5 (OH group) | Estimated |

Synthetic Pathways[4][6]

Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol is typically achieved via the reduction of 2-acetylbenzothiazole. Depending on the target application, researchers may choose between a racemic reduction or an enantioselective approach.

Workflow Visualization

Caption: Synthetic routes converting 2-acetylbenzothiazole to the target alcohol via hydride reduction (racemic) or transfer hydrogenation (asymmetric).

Method A: Standard Racemic Reduction (Protocol)

Objective: Efficient generation of the racemic alcohol for non-chiral applications (e.g., photoinitiators).

-

Preparation: Dissolve 2-acetylbenzothiazole (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Borohydride (NaBH

, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

-

Quenching: Quench with saturated NH

Cl solution. -

Extraction: Extract with Dichloromethane (DCM) (

). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Method B: Asymmetric Transfer Hydrogenation (Expert Insight)

Objective: Synthesis of enantiopure (

-

Catalyst: RuCl(

-cymene)[( -

Conditions: Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source in DCM or neat.

-

Mechanism: The "metal-ligand bifunctional catalysis" mechanism allows for the delivery of hydride to the carbonyl carbon and a proton to the oxygen via a cyclic transition state, ensuring high enantioselectivity (

ee). -

Why it works: The benzothiazole ring provides steric bulk and electronic differentiation from the methyl group, facilitating excellent facial discrimination by the chiral ruthenium complex.

Structural Characterization

Accurate identification relies on detecting the specific electronic influence of the benzothiazole ring on the ethyl side chain.

Diagnostic NMR Features (Predicted)

The following shifts are characteristic of the 1-(1,3-benzothiazol-2-yl)ethanol scaffold in CDCl

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 1.65 - 1.70 | Doublet ( | -CH | Methyl group adjacent to chiral center. | |

| 5.15 - 5.25 | Quartet ( | -CH(OH)- | Deshielded by the aromatic heterocycle. | |

| 7.35 - 7.50 | Multiplet | Ar-H (C5, C6) | Benzene ring protons. | |

| 7.85 - 8.00 | Doublets | Ar-H (C4, C7) | Protons closest to the thiazole ring. | |

| ~24.0 | - | -CH | Typical aliphatic methyl. | |

| ~68.5 | - | -CH(OH)- | Benzylic-like alcohol carbon. | |

| ~175.0 | - | C2 (Thiazole) | Characteristic imine-like carbon ( |

Mass Spectrometry

-

Ionization: ESI+ or EI.

-

Molecular Ion:

. -

Fragmentation: Loss of H

O (

Applications & Reactivity

Photoinitiators (Oxime Esters)

The alcohol is a precursor to benzothiazole-based oxime esters.

-

Reaction: Oxidation of the alcohol back to the ketone (if not starting from ketone), followed by condensation with hydroxylamine and subsequent esterification.

-

Utility: These derivatives initiate polymerization upon UV exposure, used in lithography and coatings.

Medicinal Chemistry[1][7]

-

Antitumor Agents: The scaffold is derivatized at the hydroxyl group (e.g., carbamates, ethers) to target specific kinases.

-

Antimicrobials: The benzothiazole core is a known pharmacophore for antifungal and antibacterial activity. The chiral alcohol allows for the exploration of stereospecific binding pockets.

Dehydration

Under acidic conditions with heat, the alcohol undergoes dehydration to form 2-vinylbenzothiazole , a monomer for functional polymers.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the same rigor as the parent benzothiazole.

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of powders.

-

Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

-

American Elements. (n.d.). 1-(1,3-benzothiazol-2-yl)ethan-1-ol Product Information. Retrieved from [Link][3][4][5]

-

Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(31), 10084–10087. Retrieved from [Link]

-

Dzwonkowska, J., et al. (2020). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 13(2), 558. Retrieved from [Link][3][2][4][5][6]

Sources

Physicochemical properties of 1-(1,3-Benzothiazol-2-yl)ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzothiazol-2-yl)ethanol

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive technical overview of 1-(1,3-Benzothiazol-2-yl)ethanol, a fundamental secondary alcohol derivative of this important heterocyclic system. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides validated protocols for its synthesis and purification, and details its spectroscopic signature for unambiguous identification. By integrating established chemical principles with data from analogous structures, this whitepaper serves as an essential resource for the effective synthesis, characterization, and application of this versatile chemical building block.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This structural motif is prevalent in a wide array of biologically active molecules, demonstrating properties that include antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities.[1][2] The versatility of the 2-position of the benzothiazole ring allows for extensive functionalization, making it a privileged scaffold in drug discovery and materials science.[1]

1-(1,3-Benzothiazol-2-yl)ethanol represents a simple yet important chiral alcohol derivative. Its structure combines the aromatic, electron-withdrawing benzothiazole core with a secondary alcohol functional group, providing a key site for further chemical modification, such as esterification or etherification, to modulate properties like solubility, lipophilicity, and biological target affinity. Understanding the foundational physicochemical and spectroscopic properties of this compound is therefore critical for its effective use in synthetic chemistry and drug design programs.

Core Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 17147-80-7 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₉H₉NOS | Santa Cruz Biotechnology[3] |

| Molecular Weight | 179.24 g/mol | Santa Cruz Biotechnology[3] |

| Melting Point | Data not available. Analogous benzothiazole ethanols suggest a crystalline solid with a melting point likely in the 50-90 °C range. | Literature Analogy |

| Solubility | Expected to be soluble in alcohols (ethanol, methanol), acetone, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred from recrystallization solvents of related compounds.[1][4] |

| Predicted logP | ~1.8 - 2.5 | Computational Prediction[5] |

| Predicted pKa | ~12.5 (hydroxyl proton), ~1.5 (protonated benzothiazole nitrogen) | Computational Prediction[6] |

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) suggests that the compound has moderate lipophilicity. This is a crucial parameter in drug development, influencing membrane permeability and absorption.

Acidity/Basicity (pKa): The benzothiazole nitrogen is weakly basic and requires a strong acid for protonation. The hydroxyl proton is weakly acidic, similar to a typical secondary alcohol. These properties are key to understanding the compound's ionization state at physiological pH.

Synthesis and Purification: A Validated Workflow

A robust and high-yield synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol is best achieved via a two-step sequence involving the formation of the precursor ketone, 1-(1,3-Benzothiazol-2-yl)ethan-1-one, followed by its selective reduction. This approach ensures high purity and avoids side reactions.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol.

Experimental Protocols

Protocol 1: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-one (Precursor)

-

Principle: This protocol is based on the efficient, metal-free synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol.[7] A variation involves the direct cyclocondensation of 2-aminothiophenol with an acetylating agent.

-

Materials:

-

2-Aminothiophenol

-

Polyphosphoric acid (PPA)

-

Acetic acid

-

Sodium bicarbonate (NaHCO₃) solution (10% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminothiophenol (1 equiv.) and polyphosphoric acid (10 equiv. by weight).

-

Add glacial acetic acid (1.1 equiv.) to the mixture.

-

Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude ketone.

-

Purify the product by recrystallization from an ethanol/water mixture to obtain 1-(1,3-Benzothiazol-2-yl)ethan-1-one as a crystalline solid.

-

Protocol 2: Reduction to 1-(1,3-Benzothiazol-2-yl)ethanol

-

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic benzothiazole ring.[8][9] The reaction is typically performed in an alcoholic solvent.[10]

-

Materials:

-

1-(1,3-Benzothiazol-2-yl)ethan-1-one

-

Ethanol (or Methanol)

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Dilute Hydrochloric Acid (1M HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the precursor ketone (1 equiv.) in ethanol in a flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The cautious addition is necessary to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction to completion using TLC (the product alcohol will have a lower Rf than the starting ketone).

-

Once complete, cool the mixture back to 0 °C and slowly "quench" the excess NaBH₄ by adding distilled water, followed by 1M HCl to neutralize the mixture to pH ~7.

-

Remove the bulk of the ethanol under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude 1-(1,3-Benzothiazol-2-yl)ethanol. The product can be further purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.

-

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on established chemical shift theory and analysis of closely related benzothiazole structures.[11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| 8.05 (d, J=8.0 Hz, 1H) | Aromatic H (H-4) | 175.0 |

| 7.88 (d, J=8.1 Hz, 1H) | Aromatic H (H-7) | 152.5 |

| 7.49 (t, J=7.6 Hz, 1H) | Aromatic H (H-6) | 134.8 |

| 7.39 (t, J=7.5 Hz, 1H) | Aromatic H (H-5) | 126.2 |

| 5.15 (q, J=6.5 Hz, 1H) | Methine H (-CHOH) | 125.0 |

| ~2.5-3.5 (br s, 1H) | Hydroxyl H (-OH) | 122.8 |

| 1.65 (d, J=6.5 Hz, 3H) | Methyl H (-CH₃) | 121.5 |

| 68.5 | ||

| 23.0 |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (sp³) |

| ~1610, 1560, 1450 | C=C / C=N stretch | Aromatic Ring / Thiazole |

| ~1080 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 179

-

Key Fragmentation Pattern: A primary fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the oxygen, leading to a stable benzothiazolyl-substituted cation.

Caption: Plausible fragmentation of the molecular ion.

Potential Applications in Research & Development

Given the extensive biological activities associated with the benzothiazole scaffold, 1-(1,3-Benzothiazol-2-yl)ethanol serves as a valuable starting material or intermediate for:

-

Medicinal Chemistry: Synthesis of novel ester and ether libraries for screening as potential anticancer, antimicrobial, or anti-inflammatory agents.[2]

-

Asymmetric Synthesis: The hydroxyl group can be used to direct stereoselective reactions or the racemic mixture can be resolved to provide access to enantiomerically pure compounds for studying stereospecific biological interactions.

-

Materials Science: Incorporation into larger molecular structures for the development of fluorescent probes or organic electronics, leveraging the photophysical properties of the benzothiazole core.

Conclusion

1-(1,3-Benzothiazol-2-yl)ethanol is a foundational molecule within the pharmacologically significant benzothiazole family. This guide has detailed its core physicochemical properties, outlined a reliable and well-rationalized two-step synthetic pathway, and provided a comprehensive predicted spectroscopic profile for its characterization. The protocols and data presented herein offer a self-validating framework for researchers, enabling the confident synthesis and utilization of this compound in advancing drug discovery and chemical science.

References

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. Retrieved from [Link]

-

YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Course Hero. (n.d.). Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. youtube.com [youtube.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. mdpi.com [mdpi.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. preprints.org [preprints.org]

Methodological & Application

Application Note: Chemoselective & Asymmetric Reduction of 2-Acetylbenzothiazole

Abstract

This guide details the experimental protocols for the reduction of 2-acetylbenzothiazole (CAS: 22054-05-3) to 1-(benzothiazol-2-yl)ethanol . This transformation is a critical step in the synthesis of chiral benzothiazole-based pharmacophores, often serving as a key intermediate for antitumor and antimicrobial agents. We present two distinct workflows:

-

Protocol A: A robust, cost-effective chemical reduction using Sodium Borohydride (

) for racemic synthesis. -

Protocol B: A high-fidelity Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-diamine catalyst for high enantiomeric excess (

).

Introduction & Strategic Analysis

2-Acetylbenzothiazole presents a unique challenge in reduction chemistry due to the competing reactivity of the electron-deficient benzothiazole ring. Standard hydrogenation conditions (e.g.,

Mechanistic Considerations

-

Chemoselectivity: The ketone carbonyl at the C2 position is activated by the electron-withdrawing nature of the benzothiazole ring, making it highly susceptible to nucleophilic attack by hydrides. However, the C=N bond in the thiazole ring is also reducible under vigorous conditions.

-

Stereocontrol: The resulting alcohol possesses a chiral center.[1] For drug development, controlling the stereochemistry (R vs. S) is paramount.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and potential side reactions.

Figure 1: Reaction pathways showing chemoselective reduction vs. potential over-reduction risks.

Protocol A: Chemoselective Reduction (Racemic)

Objective: Rapid, scalable synthesis of racemic 1-(benzothiazol-2-yl)ethanol.

Mechanism: Nucleophilic addition of hydride (

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 2-Acetylbenzothiazole (1.0 eq)

-

Reducing Agent: Sodium Borohydride (

) (0.6 - 1.0 eq)-

Note: Theoretically, 0.25 eq is sufficient, but 0.6 eq ensures complete conversion due to solvent reaction.

-

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred).

-

Quench: 1M HCl or Saturated

.

Step-by-Step Procedure

-

Preparation: Dissolve 2-acetylbenzothiazole (1.77 g, 10 mmol) in MeOH (20 mL) in a round-bottom flask. Cool the solution to

using an ice bath.-

Expert Tip: Cooling is critical. The electron-deficient ring makes the ketone highly reactive; exotherms can lead to side products.

-

-

Addition: Add

(227 mg, 6 mmol) portion-wise over 10 minutes.-

Observation: Gas evolution (

) will occur. Ensure good venting.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 30–60 minutes.

-

Monitoring: Check by TLC (Silica, 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a more polar spot (

-

-

Quench: Carefully add 1M HCl (5 mL) dropwise to destroy excess hydride. Stir for 10 minutes until bubbling ceases.

-

Workup:

-

Evaporate bulk MeOH under reduced pressure.

-

Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Data Validation (Protocol A)

| Parameter | Expected Value | Notes |

| Yield | 85 - 95% | High efficiency due to activated carbonyl. |

| Appearance | White to off-white solid | Melting point approx. 65-68°C. |

| 1H NMR | Characteristic methine proton next to OH. |

Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

Objective: Enantioselective synthesis of (S)- or (R)-1-(benzothiazol-2-yl)ethanol. Method: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH).[2]

Reagents

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

-

Selection: Use (R,R)-diamine for (S)-alcohol (typically) and (S,S)-diamine for (R)-alcohol.

-

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: DCM or DMF (degassed).

Workflow Diagram (ATH Cycle)

Figure 2: Catalytic cycle for the Ru-mediated asymmetric transfer hydrogenation.

Step-by-Step Procedure

-

Catalyst Prep: In a glovebox or under Argon, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%) into a Schlenk flask.

-

Solvation: Dissolve 2-acetylbenzothiazole (177 mg, 1.0 mmol) in dry DMF or DCM (2 mL).

-

Reaction: Add the Formic Acid/TEA mixture (0.5 mL) to the catalyst/substrate solution.

-

Incubation: Stir at

for 12–24 hours.-

Optimization: If conversion is slow, heat to

, but monitor

-

-

Workup: Dilute with water, extract with EtOAc, wash with saturated

(to remove acid), then Brine. -

Analysis: Determine conversion by NMR and enantiomeric excess (

) by Chiral HPLC (e.g., Chiralcel OD-H column).

Analytical Validation & Troubleshooting

NMR Characterization (1H NMR, 400 MHz, CDCl3)

-

Product (Alcohol):

7.99 (d, 1H), 7.88 (d, 1H), 7.49 (t, 1H), 7.39 (t, 1H) [Aromatic]; 5.25 (q, J=6.5 Hz, 1H, CH-OH) ; 1.70 (d, J=6.5 Hz, 3H, CH3). -

Impurity (Ethyl Benzothiazole): If over-reduced (rare with NaBH4), look for a quartet at

3.1 (CH2) and triplet at

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old NaBH4 or Wet Solvent | Use fresh reducing agent; dry solvents. |

| Low ee (Protocol B) | Temperature too high | Run reaction at 0°C or RT; do not heat. |

| Racemization | Acidic workup too harsh | The benzylic-like position is sensitive. Neutralize quickly; avoid prolonged exposure to strong acid. |

| Side Products | Ring reduction | Ensure temperature is controlled ( |

References

-

General NaBH4 Reduction Protocols

-

Asymmetric Transfer Hydrogenation (ATH)

-

Touge, T., et al. "Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation...".[3] J. Am. Chem. Soc.[3]2016 , 138, 10084-10087.[3][4] Available at: [Link]

-

Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[5] Chem. Res.1997 , 30, 97–102.

-

-

Benzothiazole Synthesis & Reactivity

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]

- 4. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzothiazole Analogues

Strategic Rationale

Benzothiazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Conventional synthesis (e.g., condensation of 2-aminothiophenol with aldehydes) typically requires 6–12 hours of reflux in toxic organic solvents (DMF, Toluene), often resulting in moderate yields (50–60%) due to oxidative degradation.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yields to >90%. By leveraging the specific dielectric heating properties of polar reactants, these protocols eliminate the need for harsh solvents and external heating mantles, aligning with Green Chemistry Principle #5 (Safer Solvents) and #6 (Design for Energy Efficiency).

Mechanistic Principles

Dielectric Heating & "Hotspot" Theory

Unlike conductive heating (oil bath), which heats from the vessel wall inward, microwave irradiation (2.45 GHz) targets the reaction mixture volumetrically.

-

Dipolar Polarization: Polar molecules (e.g., 2-aminothiophenol, glycerol) align with the oscillating electric field. The friction from this realignment generates internal heat.

-

Ionic Conduction: If ionic catalysts (e.g., ionic liquids) are used, dissolved ions collide under the influence of the field, generating rapid heating.

Chemical Reaction Pathway

The synthesis follows a condensation-cyclization-oxidation pathway. Microwave irradiation accelerates the rate-determining step—the nucleophilic attack of the thiol group on the imine intermediate—by increasing the molecular collision frequency and overcoming the activation energy barrier more efficiently than thermal heating.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where microwave energy drives the transformation.

Figure 1: Reaction pathway highlighting the acceleration of the rate-determining cyclization step via microwave irradiation.

Experimental Protocols

Protocol A: Green Solvent Synthesis (Glycerol-Mediated)

Applicability: Ideal for liquid aldehydes and scenarios requiring catalyst-free conditions. Glycerol acts as both a solvent and an efficient microwave absorber (high dielectric loss tangent).

Materials:

-

2-Aminothiophenol (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Glycerol (5 mL)

-

Microwave Reactor (Single-mode or modified domestic)[3]

Step-by-Step Methodology:

-

Preparation: In a 10 mL crimp-sealed microwave vial, mix 10 mmol of 2-aminothiophenol and 10 mmol of the target aldehyde.

-

Solvent Addition: Add 5 mL of glycerol. Vortex for 30 seconds to ensure homogeneity.

-

Irradiation:

-

Power: 180–300 W (Dynamic control mode).

-

Temperature: Set target to 100°C.

-

Time: 2–4 minutes.

-

Ramp: 30 seconds to reach target temp.

-

-

Workup: Pour the hot reaction mixture into 50 mL of ice-cold water. Glycerol is highly soluble in water, while the benzothiazole product is not.

-

Isolation: The product will precipitate immediately. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol.

Validation Check: The disappearance of the -SH stretch (approx. 2500 cm⁻¹) and -NH₂ bands in IR spectroscopy confirms cyclization.

Protocol B: Solvent-Free Solid-Phase Synthesis (Silica/Zeolite)

Applicability: Best for high-throughput synthesis and minimizing liquid waste. Silica gel acts as a Lewis acid catalyst and a dispersant to prevent local charring.

Materials:

-

2-Aminothiophenol (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Silica Gel (230–400 mesh) or NaY Zeolite (2 g)

-

Dichloromethane (DCM) - for mixing only

Step-by-Step Methodology:

-

Adsorption: Dissolve reactants in 5 mL DCM. Add 2 g of silica gel. Stir until the mixture acts as a slurry.

-

Evaporation: Remove DCM under reduced pressure (Rotavap) to leave a dry, free-flowing powder containing the adsorbed reactants.

-

Irradiation: Place the powder in an open vessel (beaker) inside the microwave.

-

Note: Use an "open vessel" setting to allow moisture (byproduct) to escape.

-

Power: 300–400 W.

-

Time: 3–5 minutes. Monitor for color change (usually yellow to brown/orange).

-

-

Extraction: Cool the powder. Add 20 mL of hot ethanol or ethyl acetate to desorb the product.

-

Filtration: Filter off the silica gel.

-

Recovery: Evaporate the solvent to obtain the crude product.

Comparative Performance Metrics

The following data contrasts the efficiency of Protocol A/B against traditional reflux methods (e.g., Ethanol reflux).

| Parameter | Conventional Reflux | Microwave (Protocol A - Glycerol) | Microwave (Protocol B - Solid Phase) | Improvement Factor |

| Reaction Time | 6 – 12 Hours | 2 – 4 Minutes | 3 – 5 Minutes | ~150x Faster |

| Yield (%) | 55 – 68% | 88 – 95% | 85 – 92% | +30% Yield |

| Solvent Usage | High (50-100 mL) | Minimal (5 mL Glycerol) | None (during reaction) | Green Compliance |

| Energy Profile | Continuous heating (kW/h) | Pulse heating (Watts/min) | Pulse heating (Watts/min) | High Efficiency |

| Purity (Crude) | Low (requires chromatography) | High (recrystallization only) | High (recrystallization only) | Simplified Workup |

Process Optimization & Troubleshooting

Safety: Pressure Control

-

Risk: Rapid heating of volatile aldehydes can cause vessel failure.

-

Mitigation: Always use a dedicated microwave reactor with an active pressure sensor. If using a sealed tube, ensure the fill volume is <30% to allow headspace for gas expansion.

Yield Optimization

-

Dielectric Matching: If the reaction is sluggish, the reaction mixture may not be absorbing MW energy efficiently.

-

Solution: Add a "doping" agent. A small amount (200 µL) of ionic liquid (e.g., [bmim]BF4) or a drop of DMF can drastically increase the heating rate without altering the chemistry.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on reactant properties.

Figure 2: Decision matrix for selecting the optimal microwave synthesis protocol based on reactant physical state.

References

-

Maleki, B. et al. (2012). Green synthesis of benzothiazoles using glycerol as a biodegradable solvent under microwave irradiation. Journal of Chemical Research. Link

-

Praveen, C. et al. (2012).[4][5] Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences. Link[4]

-

Rawal, M.K. et al. Microwave Assisted Solvent Free Synthesis of Some Substituted Benzothiazoles Over Zeolite. Trade Science Inc. Link

-

Gupta, M. et al. (2010). Solvent-free synthesis of benzothiazoles using microwave irradiation. Green Chemistry Letters and Reviews. Link

-

Bano, T. et al. (2012). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives. Molecules. Link

Sources

Troubleshooting & Optimization

Troubleshooting incomplete reduction of 6-acetyl-1,3-benzothiazole

Welcome to the technical support center for the synthesis of 1-(1,3-benzothiazol-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of 6-acetyl-1,3-benzothiazole. As Senior Application Scientists, we have compiled field-proven insights to help you navigate experimental challenges and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the ketone in 6-acetyl-1,3-benzothiazole?

A1: Three primary methods are typically employed for this transformation, each with distinct advantages and potential drawbacks:

-

Sodium Borohydride (NaBH₄) Reduction: This is the most common method due to its operational simplicity, chemoselectivity for ketones, and mild reaction conditions.[1][2] It is generally performed in protic solvents like methanol or ethanol.

-

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂) to perform the reduction.[3] It is highly efficient but can sometimes be complicated by catalyst poisoning from the sulfur atom in the benzothiazole ring or over-reduction under harsh conditions.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a transfer hydrogenation method that uses a sacrificial alcohol (typically isopropanol) and a metal alkoxide catalyst (e.g., aluminum isopropoxide).[4] It is highly chemoselective and avoids reactive hydride reagents.[5]

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: The most straightforward and widely used method is Thin-Layer Chromatography (TLC) .[6][7] By spotting the reaction mixture alongside the 6-acetyl-1,3-benzothiazole starting material, you can visually track the disappearance of the reactant spot and the appearance of the new, more polar alcohol product spot.[8][9] Visualization is typically achieved under UV light (254 nm).

Q3: What are the expected TLC characteristics of the starting material and the product?

A3: The product, 1-(1,3-benzothiazol-6-yl)ethanol, is an alcohol and is therefore more polar than the starting ketone. On a normal-phase silica TLC plate, the product will have a lower Retention Factor (Rf) than the starting material. For example, in a hexane/ethyl acetate solvent system, the product spot will be closer to the baseline.

| Compound | Functional Group | Polarity | Expected Rf (vs. Starting Material) |

| 6-Acetyl-1,3-benzothiazole | Ketone | Less Polar | Higher |

| 1-(1,3-benzothiazol-6-yl)ethanol | Secondary Alcohol | More Polar | Lower |

Troubleshooting Guide: Incomplete Reduction

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My TLC shows a significant amount of starting material remaining, even after the recommended reaction time. What's wrong?

This is the most common issue and points to problems with reagents, reaction conditions, or the chosen methodology.

-

Expertise & Experience: Sodium borohydride is a powerful reducing agent, but it is highly sensitive to moisture and can degrade upon storage, losing its potency.[1] Furthermore, NaBH₄ reacts slowly with protic solvents like methanol, so an insufficient stoichiometric amount will be consumed before the ketone is fully reduced.[1]

-

Trustworthiness (Self-Validation): The reaction's success is directly tied to the activity and quantity of the hydride source. An incomplete reaction with a trusted substrate points directly to a reagent issue.

-

Recommended Solutions:

-

Use Fresh Reagent: Always use NaBH₄ from a freshly opened or properly stored container. Ensure it is a fine, free-flowing powder.

-

Increase Stoichiometry: While 1 mole of NaBH₄ can theoretically reduce 4 moles of a ketone, it is standard practice to use a stoichiometric excess to account for decomposition and ensure the reaction goes to completion.[10] If your reaction is stalling, increase the equivalents.

-

| Condition | Molar Equivalents of NaBH₄ | Recommendation |

| Standard Protocol | 1.2 - 1.5 eq. | A good starting point for a fresh reagent. |

| Troubleshooting | 2.0 - 3.0 eq. | Recommended for stalled reactions or if reagent quality is uncertain. |

-

Expertise & Experience: The reduction of ketones with NaBH₄ is highly exothermic.[10] Reactions are often started at 0 °C to control the initial rate and then allowed to warm to room temperature. If the reaction is sluggish, it may require more thermal energy or simply more time to reach completion.

-

Recommended Solutions:

-

Verify Temperature Control: Ensure the initial cooling step (0 °C) is effective to prevent runaway reactions, then allow the mixture to stir at room temperature.

-

Extend Reaction Time: Monitor the reaction by TLC every 30 minutes. If the reaction is proceeding but is slow, simply extend the total time to 2-4 hours before quenching.

-

Gentle Warming: If the reaction has completely stalled at room temperature (verified by two identical TLCs taken 30 minutes apart), you may gently warm the mixture to 35-40 °C to encourage completion. Proceed with caution and monitor closely.

-

-

Expertise & Experience: The Meerwein-Ponndorf-Verley reduction is a reversible equilibrium-driven process.[4][5] The reaction involves the transfer of a hydride from isopropanol to the ketone, generating acetone as a byproduct. As the concentration of acetone increases, it can drive the equilibrium back towards the starting materials, preventing complete conversion.[11]

-

Trustworthiness (Self-Validation): The principle of Le Châtelier dictates that removing a product will shift the equilibrium towards completion.

-

Recommended Solutions:

-

Use a Large Excess of Sacrificial Alcohol: Employ a large excess of isopropanol (it often serves as the solvent) to push the equilibrium towards the desired alcohol product.[4]

-

Remove Acetone: For larger-scale reactions, it is possible to slowly distill the acetone (b.p. 56 °C) from the reaction mixture as it forms, which effectively drives the reaction to completion.[4]

-

Experimental Protocols

-

Dissolve 6-acetyl-1,3-benzothiazole (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

While stirring, add sodium borohydride (1.5 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution and foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction's completion by TLC (see Protocol 2).

-

Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding acetone to consume excess NaBH₄, followed by the careful addition of water.

-

Extract the product with an organic solvent such as ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel.

Problem 2: My TLC analysis is unclear. The spots are streaky or I can't get good separation.

-

Expertise & Experience: The polarity difference between the starting ketone and the product alcohol is significant, but achieving clean separation requires an optimized solvent system. An eluent that is too polar will cause both spots to run to the top of the plate (high Rf), while one that is not polar enough will leave them on the baseline.[12]

-

Recommended Solutions:

-

Systematic Eluent Optimization: Start with a non-polar system and gradually increase the polarity. A mixture of hexane and ethyl acetate is an excellent starting point.

-

Try Alternative Solvents: If hexane/ethyl acetate fails, try a system based on dichloromethane (DCM) and methanol. A small amount of methanol (1-5%) can dramatically improve the separation of polar compounds.

-

| Suggested Eluent Systems (by increasing polarity) |

| 20% Ethyl Acetate in Hexane |

| 35% Ethyl Acetate in Hexane |

| 50% Ethyl Acetate in Hexane |

| 2% Methanol in Dichloromethane |

-

Expertise & Experience: Applying too much sample to the TLC plate is a common error that leads to broad, streaky spots, making interpretation impossible.[13] Additionally, the benzothiazole nitrogen is weakly basic, and the product alcohol is weakly acidic. These properties can lead to unwanted interactions with the slightly acidic silica gel, causing tailing.[12]

-

Recommended Solutions:

-

Dilute the Sample: Before spotting, dilute a small aliquot of your reaction mixture in a vial with a suitable solvent (e.g., ethyl acetate).

-

Use a Co-spot: A "co-spot" lane, where you spot the starting material directly on top of a spot from the reaction mixture, is the definitive way to confirm if the starting material is consumed.[14]

-

Modify the Eluent: If tailing is observed, adding a very small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the eluent system can neutralize active sites on the silica gel and result in sharper, more defined spots.

-

-

Prepare your eluent chamber with the chosen solvent system (e.g., 30% Ethyl Acetate in Hexane). Place a piece of filter paper inside to ensure chamber saturation.

-

On a silica gel plate, lightly draw a baseline with a pencil. Mark three lanes: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction.

-

Using a capillary spotter, apply a small spot of your starting material solution in lane 'S'.

-

In lane 'R', apply a small spot of your diluted reaction mixture.

-

In lane 'C', first apply a spot of the starting material, then, without letting the spot expand too much, apply a spot of the reaction mixture directly on top of it.

-

Develop the plate in the chamber.

-

Visualize under a UV lamp and circle the spots. If the reaction is complete, the 'R' lane will show only the product spot (lower Rf), and the 'C' lane will show two distinct spots.[8] If incomplete, the 'R' lane will show both spots, and the 'C' lane will show the starting material spot superimposed on the reaction's starting material spot, often appearing as an elongated single spot.[14]

Visualizations

Caption: General reduction of 6-acetyl-1,3-benzothiazole.

Caption: Decision tree for troubleshooting incomplete reduction.

References

-

Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Available at: [Link]

-

Sciencemadness Wiki. (2023). Meerwein–Ponndorf–Verley reduction. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

-

Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

-

IChemE. (1994). Chemical reaction hazards associated with the use of sodium borohydride. Symposium Series No. 134, 553-564. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]

-

Osbourn, J. (2020). Reduction of Aryl Ketones [Video]. YouTube. Available at: [Link]

- University of Coimbra. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Experimental Organic Chemistry: A Miniscale and Microscale Approach.

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

-

University of California, Irvine. (n.d.). Sodium Borohydride Reduction of Benzoin. Available at: [Link]

-

Khdur, R. A., & Alhasan, A. A. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855. Available at: [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]

- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. icheme.org [icheme.org]

- 11. youtube.com [youtube.com]

- 12. microbiozindia.com [microbiozindia.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Chromatography [chem.rochester.edu]

Technical Support Center: Optimizing Benzothiazole Performance in Cell-Based Assays

Status: Operational Ticket ID: BZT-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting reproducibility and false positives in benzothiazole scaffolds

Executive Summary

Welcome to the Technical Support Center. You are likely here because your benzothiazole-based compounds are showing erratic IC50 values, "flat" structure-activity relationships (SAR), or unexplained toxicity in control wells.

Benzothiazoles are a privileged scaffold in medicinal chemistry, known for their utility in antitumor, antimicrobial, and neuroprotective applications. However, they are also "frequent hitters" in high-throughput screening (HTS) due to three specific physicochemical pitfalls: colloidal aggregation , intrinsic fluorescence , and aqueous instability .

This guide bypasses general advice to provide root-cause analysis and self-validating protocols to restore integrity to your data.

Module 1: The "Vanishing Potency" (Solubility & Aggregation)

User Symptom: “My compound shows high potency in the initial screen, but when I re-synthesize or re-test with a fresh stock, the activity drops or disappears. Adding albumin shifts the curve significantly.”

Root Cause: Colloidal Aggregation

Benzothiazoles are chemically prone to forming colloidal aggregates rather than true solutions in aqueous media. These aggregates sequester proteins non-specifically, leading to false-positive inhibition. This is the hallmark of a PAINS (Pan-Assay Interference Compounds) behavior.

Diagnostic Workflow

Use this logic flow to determine if your compound is acting as a specific inhibitor or a non-specific aggregator.

Figure 1: Decision tree for distinguishing specific inhibition from aggregation artifacts.

Corrective Protocol: The "Detergent-Switch" Validation

To confirm aggregation, you must disrupt the colloid without killing the cell.

-

Preparation: Prepare two parallel assay plates.

-

Condition A (Standard): Standard media/buffer.

-

Condition B (Detergent): Supplement media with 0.01% v/v Triton X-100 (or 0.05% Tween-20 if cells are sensitive).

-

Readout:

-

If IC50 remains stable between A and B: Valid Hit.

-

If IC50 shifts >3-fold or activity vanishes in B: Aggregator.

-

Module 2: The "Ghost Signal" (Optical Interference)

User Symptom: “I see high background fluorescence in my GFP-reporter assay, or my Thioflavin T (ThT) aggregation assay is showing impossible values.”

Root Cause: Intrinsic Fluorescence (ESIPT)

Many benzothiazoles undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism allows them to absorb UV light and emit strongly in the blue/green region (450–550 nm), directly overlapping with common biological fluorophores like GFP, FITC, and Thioflavin T.

Interference Matrix

| Benzothiazole Emission | Interferes With | Recommended Alternative |

| Blue (400-480 nm) | DAPI, Hoechst, BFP | Red-shifted nuclear stains (e.g., DRAQ5) |

| Green (500-550 nm) | GFP, FITC, Thioflavin T | mCherry, RFP, or Luminescence-based assays |

| Broad Spectrum | FRET Donors | Time-Resolved Fluorescence (TR-FRET) |

Corrective Protocol: Spectral Scanning

Before running a cell assay, perform a Cell-Free Spectral Scan :

-

Dilute compound to 10 µM in assay buffer (no cells).

-

Scan excitation (300–700 nm) and emission (350–750 nm) on a plate reader.

-

Overlay these spectra with your assay's fluorophores.

-

Rule of Thumb: If compound fluorescence >10% of your positive control signal, switch to a Luminescent or AlphaScreen readout.

Module 3: The "Crash Out" (Precipitation)

User Symptom: “My cells look granular under the microscope immediately after dosing, or I see crystals at the bottom of the well.”

Root Cause: The DMSO Shock

Benzothiazoles are hydrophobic.[1] Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous media causes rapid local precipitation ("crashing out") before the compound can disperse.

Corrective Protocol: The Stepwise "Intermediate" Dilution

Never pipette 100% DMSO stock directly into a cell well.

Step-by-Step Methodology:

-

Stock Prep: Dissolve benzothiazole in anhydrous DMSO to 10 mM.

-

Intermediate Step:

-

Equilibration: Shake the intermediate plate for 15 minutes. Check for turbidity (precipitation).

-

Final Dosing: Transfer from the intermediate plate to the cell plate.

Module 4: Phototoxicity & Stability

User Symptom: “Cells in the treatment wells are dying, but the target pathway shouldn't be cytotoxic.”

Root Cause: ROS Generation

Benzothiazoles can act as photosensitizers.[3] Under ambient laboratory light (especially biosafety cabinet lights), they can generate Reactive Oxygen Species (ROS), killing cells via oxidative stress rather than target engagement.

Solution: Dark Handling

-

Amber Tubes: Store all stocks in amber glass or wrap tubes in foil.

-

Lights Off: Perform dosing with biosafety cabinet lights off or set to "Red/Low" mode.

-

Incubation: Wrap plates in foil during incubation if the incubator has a glass door.

Master Workflow: The Validated Benzothiazole Assay

Use this flowchart to design your next experiment.

Figure 2: Optimized workflow for minimizing benzothiazole assay artifacts.

References

-

Shoichet, B. K. (2004). Screening in a spirit of haunting. Drug Discovery Today. Link

- Context: Foundational paper describing colloidal aggregation and the "detergent test" for valid

-

Sittampalam, G. S., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] Link

- Context: The authoritative guide on detecting and mitigating aggreg

-

BenchChem Support. (2025).[1] Improving solubility of benzothiazoles for biological assays. Link

-

Context: Practical protocols for stepwise dilution and solvent selection.[1]

-

-

Gao, Y., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative. MDPI Molecules. Link

- Context: Details the intrinsic fluorescence mechanisms (ESIPT)

-

ResearchGate Community. (2017). Discussion: How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media?Link

- Context: Peer-validated solutions for the "crash out" phenomenon in cell culture.

Sources

How to resolve solubility issues of benzothiazole compounds in culture medium

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving solubility challenges with benzothiazole-based compounds in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving stable and effective compound concentrations in aqueous media. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions - Understanding the Challenge

Q1: Why are my benzothiazole compounds poorly soluble in aqueous culture medium?

A1: The solubility issue is rooted in the fundamental physicochemical properties of the benzothiazole scaffold. Benzothiazole is a heterocyclic compound with a fused benzene and thiazole ring.[1] This structure imparts several characteristics that limit aqueous solubility:

-

Hydrophobicity: The fused ring system is largely non-polar and lipophilic ('grease-ball' molecules), leading to poor interactions with polar water molecules in the culture medium.[1][2] The parent benzothiazole structure has a logP value of 2.01, indicating a preference for a lipid environment over an aqueous one.[3]

-

Crystalline Structure: Many benzothiazole derivatives are crystalline solids at room temperature.[1] The energy required to break the stable crystal lattice during dissolution can be substantial, further hindering solubility in water.[4]

-

Low Polarity: While the nitrogen and sulfur atoms add some polarity, the overall molecule is dominated by its non-polar carbon framework, making it more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Over 70% of new chemical entities, many of which include scaffolds like benzothiazole, suffer from poor aqueous solubility, making this a common hurdle in drug discovery.[5]

Q2: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

A2: This is a critical question, as DMSO toxicity can confound experimental results. While DMSO is an excellent solvent for many non-polar compounds, it can be toxic to cells at higher concentrations.[6][7] There is no single universal concentration, as tolerance is highly cell-line dependent.[8][9]

-

General Guideline: A final concentration of ≤ 0.1% DMSO is widely considered safe and non-influential for most cell lines.[8][10]

-

Commonly Used Range: Many labs use up to 0.5% DMSO as a final concentration without significant cytotoxicity.[6][10]

-

Upper Limit: Concentrations approaching or exceeding 1% DMSO can induce cellular stress, inhibit proliferation, or cause toxicity, especially in sensitive cell types like primary cells or stem cells.[9][10][11] Concentrations of 3-5% are often highly cytotoxic.[6]

Best Practice: Always perform a vehicle control experiment. Treat your cells with the highest concentration of DMSO you plan to use (without your compound) to ensure it does not affect cell viability or the specific endpoint you are measuring.[8]

| Final DMSO Concentration | General Cellular Impact | Recommendation |

| ≤ 0.1% | Considered safe for almost all cell lines; minimal to no effect on cell health.[8][10] | Gold Standard. Ideal for sensitive assays and long-term experiments. |

| 0.1% - 0.5% | Tolerated by many robust cell lines without severe cytotoxicity.[6][10] | Acceptable. Widely used, but requires a vehicle control. |

| 0.5% - 1.0% | May cause stress or toxicity in some cell lines; potential for off-target effects.[9][10] | Use with Caution. Requires rigorous validation of solvent tolerance. |

| > 1.0% | Often cytotoxic; can dissolve cell membranes and interfere with assays.[9][10] | Not Recommended. Explore alternative solubilization methods. |

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses the most frequent problem: compound precipitation upon dilution into aqueous media.

Issue: My benzothiazole compound, dissolved in a 100% DMSO stock, precipitates immediately when I add it to my cell culture medium.

This is a classic sign that the compound's solubility limit in the final aqueous environment has been drastically exceeded. The DMSO keeps it in solution at high concentrations, but when diluted into the medium, the DMSO concentration plummets, and the aqueous environment can no longer support the compound, causing it to crash out.

Workflow for Troubleshooting Precipitation

Caption: Decision workflow for addressing compound precipitation.

Solution 1: Optimize Your Dilution Technique. Instead of adding a small volume of highly concentrated stock directly into a large volume of static media, improve the mixing dynamics.

-

Use an Intermediate Dilution Step: First, dilute your DMSO stock into a smaller volume of PBS or serum-free media. Then, add this intermediate solution to your final culture volume.

-

Rapid Mixing: Add the DMSO stock drop-wise into the vortexing tube of culture medium.[10] This rapid dispersion can prevent localized high concentrations that initiate precipitation.

-

Temperature: Ensure your culture medium is pre-warmed to 37°C. Solubility for many organic compounds increases with temperature.[1] However, be aware that prolonged incubation of stock solutions at 37°C can lead to degradation.

Solution 2: Lower Your Stock Solution Concentration. A very high stock concentration (e.g., 50-100 mM) requires a large dilution factor, which dramatically changes the solvent environment.

-

Action: Try remaking the stock solution at a lower concentration, such as 10 mM in 100% DMSO. This requires a larger volume of stock to be added to the media, meaning the final DMSO concentration will be higher, which may aid solubility. You must then recalculate to ensure the final DMSO concentration remains within the non-toxic range (see table above).

Solution 3: Account for Serum Proteins. For some lipophilic compounds, the presence of proteins like albumin in Fetal Bovine Serum (FBS) can enhance solubility by binding to the compound.[12]

-

Action: If you are adding the compound to serum-free media and seeing precipitation, try making the final dilution in complete media containing FBS. Conversely, some compounds may be displaced from serum proteins, so testing both serum-free and complete media is advisable.

Section 3: Advanced Solubilization Strategies

If optimizing DMSO-based protocols fails, more advanced formulation strategies are necessary. These methods aim to create a more favorable environment for the hydrophobic compound within the aqueous medium.

Q3: What are some reliable alternatives or supplements to DMSO for highly insoluble benzothiazole derivatives?

A3: Several excipients can be used, often in combination with a small amount of an organic solvent like DMSO. The main strategies involve co-solvents, surfactants, or inclusion complexes.[13]

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[14]

-

Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol, N-Methyl-2-pyrrolidone (NMP).[7][15]

-

Causality: These solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[14]

-

Considerations: Like DMSO, co-solvents can have their own bioactivity or toxicity. Their final concentration must be kept low and tested for effects on cell viability. NMP, for instance, faces increasing regulatory scrutiny due to potential toxicity.[7]

Strategy 2: Surfactants (Detergents)

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Your benzothiazole compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the culture medium.[13]

-

Examples: Polysorbates (e.g., Tween® 20, Tween® 80), Pluronic® F-68, Kolliphor® EL (formerly Cremophor® EL).

-

Causality: This micellar encapsulation effectively shields the hydrophobic drug from the aqueous environment, preventing precipitation.[16]

-

Considerations: Surfactants can permeabilize cell membranes and can be cytotoxic. Use the lowest effective concentration and perform rigorous vehicle controls.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[17] This structure makes them excellent carriers for poorly soluble drugs.[18][19]

-

Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

-

Mechanism: The hydrophobic benzothiazole compound becomes entrapped within the cyclodextrin's central cavity, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, allowing the entire package to dissolve readily in the culture medium.[20]

-

Advantages: Cyclodextrins are generally well-tolerated in cell culture and are highly effective at increasing the apparent solubility of hydrophobic molecules.[17][21] HP-β-CD is often preferred for its higher solubility and lower toxicity compared to unsubstituted β-cyclodextrin.[21]

Caption: Mechanism of cyclodextrin solubilizing a benzothiazole compound.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution, which is the foundation of reproducible experiments.[22][23][24]

Materials:

-

Benzothiazole compound (solid)

-

High-purity, anhydrous DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes

Procedure:

-

Calculate Required Mass: Determine the mass of your compound needed.

-

Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

-

Example (for 1 mL of 10 mM stock, MW = 250 g/mol ): Mass = 0.010 mol/L × 250 g/mol × 0.001 L × 1000 mg/g = 2.5 mg.

-

-

Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance and place it into a sterile vial.

-

Add Solvent: Add the calculated volume of 100% DMSO (in this case, 1 mL) to the vial.

-

Dissolve: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[22] If the compound is difficult to dissolve, brief sonication in a water bath can be applied.[10][25]

-

Inspect for Clarity: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be above its solubility limit in DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[26] Protect from light if the compound is light-sensitive.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Prepare a Working Solution

This protocol outlines how to prepare a compound solution using an inclusion complex agent.

Materials:

-

10 mM compound stock in DMSO (from Protocol 1)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

-

Sterile PBS or serum-free medium

-

Vortex mixer

Procedure:

-

Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in sterile PBS or water. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD powder in a final volume of 1 mL of PBS. Gentle warming (to 37°C) may be required. Filter-sterilize this solution.

-

Form the Complex (Intermediate Step):

-

In a sterile tube, add a specific volume of your HP-β-CD solution.

-

While vortexing the HP-β-CD solution, slowly add a small volume of your 10 mM DMSO stock solution. A molar ratio of cyclodextrin to compound of at least 10:1 is a good starting point.

-

Example: To make a 100 µM intermediate solution, add 1 µL of 10 mM DMSO stock to 99 µL of the HP-β-CD solution.

-

-

Incubate: Allow the mixture to incubate at room temperature for at least 30-60 minutes, vortexing occasionally, to ensure efficient complex formation.

-

Prepare Final Working Solution: Dilute this intermediate complex solution into your final cell culture medium to achieve the desired treatment concentration.

-

Control Group: Remember to prepare a vehicle control containing the same final concentration of both DMSO and HP-β-CD that your treated cells will receive.

Section 5: Best Practices & Preventative Measures

-

Start with Fresh Solvents: Use high-quality, anhydrous DMSO. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds and promote degradation over time.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to maintain compound integrity.[26]

-

Check for Media Precipitation: Before adding your compound, inspect your complete culture medium. Sometimes, high concentrations of supplements (like glutamine) or temperature shifts can cause salts or proteins to precipitate, which can be mistaken for compound insolubility.[26][27][28]

-

pH Considerations: The solubility of ionizable compounds is pH-dependent.[4] While most benzothiazoles are not strongly ionizable, significant modifications to the structure could introduce acidic or basic groups. Ensure your final medium is properly buffered (typically pH 7.2-7.4).

-

Confirm Final Concentration: For critical experiments, it may be necessary to measure the actual concentration of the compound in the medium after dilution and a brief incubation period. This can be done by taking a sample of the supernatant (after centrifuging to remove any precipitate) and analyzing it via HPLC or LC-MS.

References

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Solubility of Things. Benzothiazole. [Link]

-

LifeTein. DMSO usage in cell culture. [Link]

-

Taylor and Francis Online. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

-

National Institute for Environmental Studies, Japan. Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. [Link]

-

KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

-

MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

-

PMC - NIH. Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

-

Reddit. Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. [Link]

-

PMC - NIH. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

-

ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]

-

ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]

-

Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

-

ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

-

The Cell Culture Dish. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

-

Merck Millipore. Common Cell Culture Problems: Precipitates. [Link]

-

Reddit. Maximum DMSO concentration in media for cell culture? : r/labrats. [Link]

-

FasterCapital. Best Practices For Stock Solutions. [Link]

-

PubChem - NIH. Benzothiazole | C7H5NS | CID 7222. [Link]

-

ChemBK. Benzothiazole. [Link]

-

PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. [Link]

-

Luoyang FuDau Biotechnology Co., Ltd.. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

-

ResearchGate. How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. [Link]

-

ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]

-

The Chemical Journals. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

-

Reddit. How to tackle compound solubility issue : r/labrats. [Link]

-

MDPI. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach. [Link]

-

PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

Particle Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

-

Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

-

Chemistry LibreTexts. 3.3: Preparing Solutions. [Link]

-

MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

-

PMC. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. [Link]

-

PMC - NIH. In vitro and in vivo interactions of selected nanoparticles with rodent serum proteins and their consequences in biokinetics. [Link]

-

ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

-

Research Square. Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. [Link]

-

PMC. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. [Link]

-

SciSpace. The Solubility of Proteins in Organic Solvents. [Link]

-